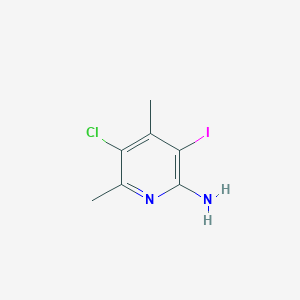![molecular formula C8H9ClN2 B13089110 4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine CAS No. 1256784-27-6](/img/structure/B13089110.png)
4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine is a heterocyclic compound that features a fused ring system combining a cyclopentane and a pyrimidine ring
Preparation Methods
The synthesis of 4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine typically involves the chlorination of 6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine. One common method includes the reaction of 2-amino-6-methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one with phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds with the substitution of the amino group by a chlorine atom, yielding the desired product.
Chemical Reactions Analysis
4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of derivatives with different functional groups.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro or tetrahydro derivatives.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents like hydrogen peroxide (H2O2).
Scientific Research Applications
4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the fused ring system play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine can be compared with other similar compounds, such as:
4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine: This compound has a similar structure but differs in the position of the methyl group.
4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine: This compound features a thieno ring instead of a cyclopentane ring, leading to different chemical properties and applications.
Properties
CAS No. |
1256784-27-6 |
|---|---|
Molecular Formula |
C8H9ClN2 |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
4-chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C8H9ClN2/c1-5-2-6-7(3-5)10-4-11-8(6)9/h4-5H,2-3H2,1H3 |
InChI Key |
TXQJBTKTHRIGNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C1)N=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13089030.png)
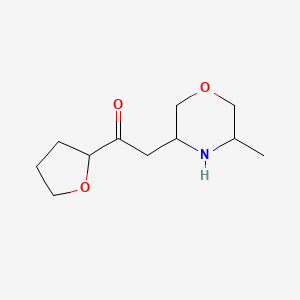
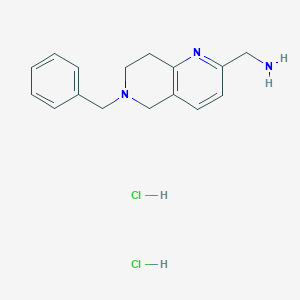
![2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid](/img/structure/B13089045.png)
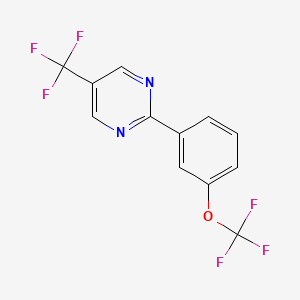
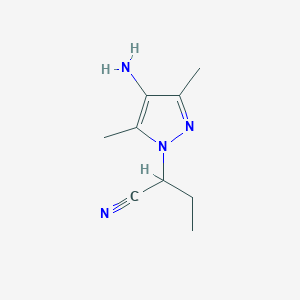
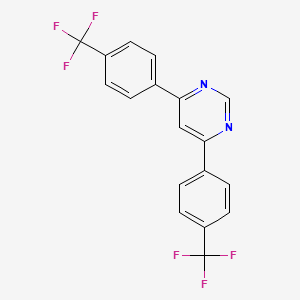
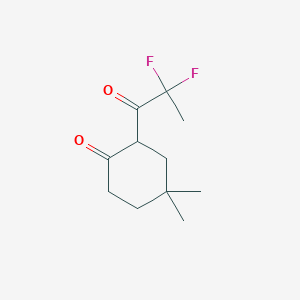
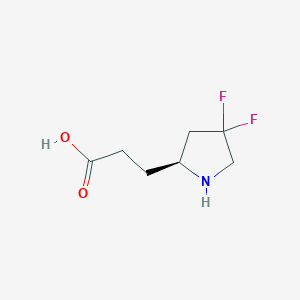
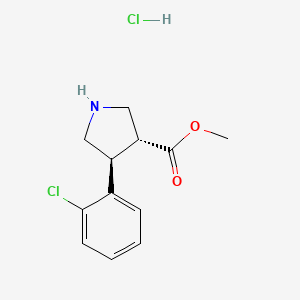
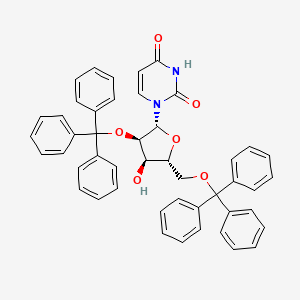
![(1S,4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(((tert-butyldimethylsilyl)oxy)methyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13089097.png)
![tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-7-yl)carbamate](/img/structure/B13089101.png)
